4-Ethoxy-3-methylbenzoic acid

Lipophilicity Drug Design ADME

Generic substitution among benzoic acid derivatives risks irreproducible SAR data due to distinct substitution-dependent physicochemical profiles. 4-Ethoxy-3-methylbenzoic acid delivers a unique 4-ethoxy/3-methyl motif validated in patent literature. - Enables synthesis of WDR5-MLL1 inhibitors (US-2020055824-A1), hemoglobin modulators (TW-202028175-A), and ion channel modulators (AU-2012229187-A1). - XLogP3 of 2.2 offers a ~4-fold lipophilicity increase over 4-methoxy analogs, critical for optimizing membrane permeability in lead series. - Supplied as a solid with consistent ≥95% purity; sealed dry storage at 2-8°C ensures batch-to-batch reliability for sensitive medicinal chemistry workflows.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 92315-60-1
Cat. No. B1519082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-methylbenzoic acid
CAS92315-60-1
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)O)C
InChIInChI=1S/C10H12O3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12)
InChIKeyTXBBASAAFCRUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-methylbenzoic Acid Technical Overview


4-Ethoxy-3-methylbenzoic acid (CAS 92315-60-1) is a disubstituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . Its structure features an ethoxy group (-OCH₂CH₃) at the 4-position and a methyl group (-CH₃) at the 3-position on the benzoic acid core . The compound is typically supplied as a solid with a purity of ≥95% and is classified as a versatile small molecule scaffold for research and further manufacturing use . Its computed physicochemical properties include an XLogP3 value of 2.2 and a topological polar surface area (TPSA) of 46.5 Ų .

Benzoic acid building block with distinct 4-ethoxy-3-methyl substitution pattern
Supports medicinal chemistry and SAR studies requiring controlled lipophilicity
Reported in patent synthetic routes for epigenetic and ion channel modulator research

Why 4-Ethoxy-3-methylbenzoic Acid Resists Generic Substitution


Generic substitution among benzoic acid derivatives is scientifically unsound due to the profound impact of specific substitution patterns on physicochemical properties, reactivity, and biological interactions. 4-Ethoxy-3-methylbenzoic acid presents a unique combination of a 4-ethoxy and a 3-methyl group, a motif that is distinct from common alternatives like 4-methoxy-3-methylbenzoic acid (MOMBA) or simple 4-ethoxybenzoic acid . The 4-ethoxy group, compared to a 4-methoxy group, introduces different steric bulk, electron-donating capacity, and lipophilicity, which directly influence molecular recognition in biological systems and synthetic utility [1]. Furthermore, the presence of the 3-methyl group ortho to the carboxylic acid moiety can significantly alter acidity and hydrogen-bonding networks, a factor absent in 4-ethoxybenzoic acid. Therefore, substituting this compound with a seemingly similar analog without rigorous validation risks experimental failure, skewed structure-activity relationship (SAR) data, and irreproducible synthetic outcomes.

4-Ethoxy vs 4-methoxy replacement alters steric bulk, electron donation, and lipophilicity, which may shift molecular recognition and ADME profile.
The 3-methyl group ortho to the carboxylic acid modifies acidity and hydrogen-bonding capacity; absent in 4-ethoxybenzoic acid, it can change binding behavior.
Substituting with common analogs without rigorous validation may lead to skewed SAR data and irreproducible synthetic outcomes.

Quantitative Comparison: 4-Ethoxy-3-methylbenzoic Acid vs Analogs


Lipophilicity: Ethoxy vs. Methoxy (XLogP3)

4-Ethoxy-3-methylbenzoic acid exhibits a computed XLogP3 value of 2.2 . In comparison, its direct analog, 4-methoxy-3-methylbenzoic acid (MOMBA), has a reported XLogP value of 1.6 [1]. The 0.6 log unit increase represents a ~4-fold greater partition coefficient, indicating significantly higher lipophilicity for the ethoxy-substituted compound.

Lipophilicity (XLogP3)
Cross-study comparable
2.2 vs 1.6 (MOMBA)
Computed; ~4× higher partition coefficient
Supports lipophilicity-driven membrane penetration optimization
Prediction model context; experimental validation recommended
Lipophilicity Drug Design ADME Physicochemical Property

Molecular Weight Difference from Key Analogs

The molecular weight of 4-ethoxy-3-methylbenzoic acid is 180.20 g/mol . This is distinct from its closest analogs: 4-methoxy-3-methylbenzoic acid (MOMBA) at 166.17 g/mol , 4-ethoxybenzoic acid at 166.18 g/mol [1], and 3-methylbenzoic acid at 136.15 g/mol [2]. This represents a 14-44 g/mol increase, which is crucial for mass spectrometry analysis and for meeting molecular weight cutoffs in drug design (e.g., Lipinski's Rule of Five).

Molecular Weight
Class-level inference
180.20 g/mol
+14.03 vs MOMBA; +14.02 vs 4-ethoxybenzoic acid
Distinct mass aids unambiguous LC-MS identification
Standard IUPAC atomic weights
Molecular Weight Chemical Synthesis Lead Optimization Building Block

TPSA: Permeability Prediction

The topological polar surface area (TPSA) for 4-ethoxy-3-methylbenzoic acid is 46.5 Ų . This is identical to that of 4-ethoxybenzoic acid (46.5 Ų) [1], but distinct from 3-methylbenzoic acid (37.3 Ų) [2]. The TPSA value is a key descriptor for predicting a molecule's ability to permeate cellular membranes; values below 140 Ų are generally favorable for oral bioavailability.

TPSA
Cross-study comparable
46.5 Ų (same as 4-ethoxybenzoic acid)
+9.2 vs 3-methylbenzoic acid
Supports membrane permeability screening in drug discovery
2D-computed; favorable for oral bioavailability predictions
TPSA Permeability Drug-likeness Physicochemical Property

Specific Intermediate in Pharmaceutical Patents

4-Ethoxy-3-methylbenzoic acid is explicitly cited as a relevant compound in several pharmaceutical patents, including those for modulators of hemoglobin (TW-202028175-A) and WDR5-MLL1 inhibitors (US-2020055824-A1) . This contrasts with the more general application of other benzoic acid derivatives like 4-ethoxybenzoic acid, which is widely used but not specifically identified in these targeted therapeutic patent families [1].

Patent Citation
Supporting evidence
Cited in TW-202028175-A, US-2020055824-A1, AU-2012229187-A1
Reported as building block for hemoglobin, epigenetic, and ion channel modulator research
Patent landscape, does not guarantee biological activity
Organic Synthesis Pharmaceutical Intermediate Patent Literature Medicinal Chemistry

4-Ethoxy-3-methylbenzoic Acid: Primary Applications


WDR5-MLL1 Inhibitor Synthesis for Epigenetic Cancer

Given its explicit mention in patent literature for WDR5-MLL1 inhibitors (US-2020055824-A1) , 4-ethoxy-3-methylbenzoic acid is a validated building block for synthesizing novel chemical entities targeting the epigenetic regulation of leukemia. The specific 4-ethoxy-3-methyl substitution pattern on the benzoic acid core is likely a key component of the pharmacophore in these advanced inhibitors, making this compound a critical procurement item for research groups focused on this therapeutic target.

Lead Optimization with Enhanced Lipophilicity

For medicinal chemists seeking to enhance the lipophilicity and membrane permeability of a lead compound, 4-ethoxy-3-methylbenzoic acid (XLogP3 2.2) offers a 0.6 log unit increase over the 4-methoxy analog (MOMBA, XLogP3 1.6) [1]. This corresponds to a roughly 4-fold increase in partition coefficient, which can be a decisive factor in improving cellular potency or oral absorption, making it the superior choice when optimizing an SAR series where increased logP is desired.

Hemoglobin Modulators for Sickle Cell Disease

The compound is cited in patent TW-202028175-A for modulators of hemoglobin . This positions 4-ethoxy-3-methylbenzoic acid as a strategic starting material for the synthesis of investigational drugs aimed at treating sickle cell disease and other hemoglobinopathies. Researchers in this area can leverage the compound's validated presence in the patent space to accelerate their own medicinal chemistry efforts.

Ion Channel Modulators

4-Ethoxy-3-methylbenzoic acid is also associated with patents for morpholine-spirocyclic piperidine amides as modulators of ion channels (AU-2012229187-A1) . This application underscores its utility in synthesizing compounds for neurological and cardiovascular research, where precise modulation of ion channel activity is required.

Application
Selection Property
Validation Focus
Epigenetic cancer research (WDR5-MLL1 pathway)
Patent-reported building block for WDR5-MLL1 inhibitors
Epigenetic modulation and target engagement assays
Lipophilicity-driven lead optimization
Computed lipophilicity profile vs 4-methoxy analog
Membrane permeability and SAR correlation
Hemoglobinopathy modulator research
Cited in hemoglobin modulator patent families
Hemoglobin modulation assays
Ion channel modulator research
Cited in ion channel modulator patent families
Ion channel functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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